1-tosyl-3-amino-azepan-4-ol
Description
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Properties
CAS No. |
1246891-80-4 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.3745 |
Synonyms |
1-tosyl-3-amino-azepan-4-ol |
Origin of Product |
United States |
Novel Ring Expansion and Rearrangement Chemistries:while Many Methods Exist for Synthesizing Azepanes, the Development of New Strategies to Access Unique Substitution Patterns Remains an Active Area of Research.researchgate.netthe Functional Groups on 1 Tosyl 3 Amino Azepan 4 Ol Could Be Used to Trigger Novel Intramolecular Rearrangements or Ring Expansions, Leading to Unprecedented Bicyclic or Larger Heterocyclic Systems with Potential Applications in Drug Discovery.
Exploration of Biological Activity and Structure Activity Relationships Sar in Azepane Scaffolds
In Vitro Biological Evaluation Methodologies
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.commdpi.com Azepane-containing compounds, specifically A-ring azepano-triterpenoids, have been synthesized and evaluated for their potential as cholinesterase inhibitors using the colorimetric Ellman's method. nih.govmdpi.com
Research into a series of A-ring azepano- and 3-amino-3,4-seco-derivatives synthesized from natural products like betulin (B1666924) and various acids revealed important SAR insights. nih.gov While most of these compounds showed only moderate inhibition of AChE, several derivatives were identified as potent, mixed-type inhibitors of BChE. nih.gov Notably, modifications to the azepane structure, such as the introduction of amide and tosyl groups, were explored. nih.gov The most potent BChE inhibitors from this class were found to be approximately 4 to 10 times more active than the standard drug galantamine hydrobromide. nih.gov
| Compound | BChE Inhibition Ki (μM) |
| Azepanobetulin | 0.21 ± 0.06 |
| C28-amide derivative 7 | 0.68 ± 0.19 |
| C28-amide derivative 8 | 0.49 ± 0.12 |
| Azepano-11-deoxo-glycyrrhetol | 0.46 ± 0.09 |
| Azepanouvaol | 0.28 ± 0.07 |
Data sourced from Bioorganic Chemistry. nih.gov
The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel therapeutic agents. mdpi.comnih.gov Azepane-containing scaffolds have emerged as a promising class of antimycobacterial compounds. nih.govresearchgate.net Molecular docking studies on triterpenic azepane derivatives have suggested that their mechanism of action may involve the inhibition of Tuberculosinyl Adenosine Transferase (Rv3378c). nih.gov This virulence-associated enzyme is responsible for producing 1-tuberculosinyladenosine (1-TbAd), a lipid linked to the pathogen's ability to resist killing within macrophages. nih.govresearchgate.net
A series of A-ring azepanones and azepanes derived from betulonic, oleanonic, and ursonic acids were synthesized and evaluated for their in vitro activity against MTB H37Rv. researchgate.net The primary assays demonstrated minimum inhibitory concentration (MIC) values ranging from 3.125 to over 200 µM. researchgate.net Further investigation of lupane-type A-ring azepano-triterpenoids confirmed their antitubercular potential, with some compounds showing high activity against both wild-type and mono-resistant MTB strains. mdpi.comnih.gov
| Compound Class | Activity Metric | Value | Target Strain |
| Azepano-triterpenoids | MIC Range | 3.125 to >200 µM | MTB H37Rv |
| A-azepano-28-cinnamoyloxybetulin | MIC | 2 µM | MTB H37Rv |
| A-azepano-28-cinnamoyloxybetulin | MBC | 4 µM | MTB H37Rv |
| A-azepano-28-cinnamoyloxybetulin | MIC | 1-4 µM | INH, RIF, OFX resistant strains |
| Compound 7 (Azepano-triterpenoid) | MIC | 0.5 µM | H37Rv wild strain |
| Compound 14 (Azepano-triterpenoid) | MIC | 0.0625 µM | M. avium |
Data sourced from Molecules and Bioorganic & Medicinal Chemistry Letters. mdpi.comresearchgate.net
Poly (ADP-ribose) Polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair and has become a significant target in cancer therapy. nih.govekb.eg Several PARP-1 inhibitors that have been developed and approved, such as Rucaparib, feature an azepine moiety in their structure. researchgate.net This has spurred further research into azepine-based compounds as potential PARP-1 inhibitors.
A series of novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives were designed and synthesized as PARP-1 inhibitors. nih.gov Biological evaluation showed that many of these compounds exhibited antitumor activities against various cell lines. nih.gov The candidate compound, R8e, demonstrated potent anti-proliferative activity against A549 lung cancer cells with an IC₅₀ value of 2.01 μM. nih.gov Importantly, its in vitro enzymatic inhibitory activity against PARP-1 was found to be superior to that of the approved drug rucaparib. nih.gov Further analysis confirmed that compound R8e effectively inhibited the biosynthesis of PAR and induced apoptosis. nih.gov
| Compound | Target/Cell Line | Activity Metric | Value |
| R8e | A549 cells | IC₅₀ | 2.01 μM |
| d11 (Oxadiazole-based dibenzo-azepine-dione) | PARP-1 | IC₅₀ | 0.939 µM |
| d21 (Oxadiazole-based dibenzo-azepine-dione) | PARP-1 | IC₅₀ | 0.047 µM |
Data sourced from Bioorganic Chemistry and the International Journal of Biological Macromolecules. nih.govnih.gov
Dopamine (B1211576) receptors, particularly the D2-like subtypes (D2, D3, and D4), are key targets for antipsychotic drugs and other central nervous system therapies. The development of subtype-selective ligands is a major goal in drug design to achieve desired therapeutic effects while minimizing side effects. nih.gov Azepine and azepane scaffolds have been incorporated into various ligands to explore their binding affinities and selectivity for these receptors. nih.govnih.gov
Studies on novel piperidine (B6355638) derivatives have provided insights into achieving D4 receptor selectivity. mdpi.com Radioligand binding assays showed that newly synthesized compounds had higher affinities for the D4 receptor compared to D2 and D3 receptors, with pKᵢ values for D4R ranging from 6.12 to 9.18. mdpi.com The selectivity for D4 over D2 and D3 was significant, with D2/D4 selectivity ratios reaching up to 2239 and D3/D4 ratios up to 1413. mdpi.com Structure-activity relationships revealed that modifications to the linker length and the position of the nitrogen atom within the heterocyclic ring significantly influenced both affinity and selectivity. For instance, shifting the piperidine nitrogen from position 1 to 4 in one series maintained high D4R affinity while markedly increasing D2/D4 selectivity. mdpi.com
| Compound | D4R pKi | D2R pKi | D3R pKi | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| Compound 8 | 8.87 | 6.01 | 6.50 | 724 | 234 |
| Compound 12 | 9.18 | 6.30 | 6.84 | 759 | 219 |
| Compound 16 | 8.79 | 5.44 | 6.64 | 2239 | 141 |
| Compound 19 | 8.82 | 6.24 | 6.60 | 380 | 162 |
Data sourced from the International Journal of Molecular Sciences. mdpi.com
In Vitro Cytotoxicity and Cell Growth Inhibition Assays
The cytotoxic potential of various A-ring azepano- and 3-amino-3,4-seco-derivatives of triterpenic acids has been investigated against several human cancer cell lines, providing a basis for understanding the structure-activity relationships of the azepane motif in this context.
A series of A-ring azepano- and 3-amino-3,4-seco-derivatives of betulinic, oleanolic, ursolic, and glycyrrhetinic acids were assessed for their cytotoxic activity using a sulforhodamine B (SRB) assay. nih.gov The evaluation was performed against a panel of human tumor cell lines: A375 (malignant melanoma), HT29 (colorectal carcinoma), MCF-7 (breast carcinoma), A2780 (ovarian carcinoma), and FaDu (hypopharyngeal carcinoma), as well as non-malignant mouse fibroblasts (NIH 3T3) to determine selectivity. nih.gov
The results indicated that many of these complex azepane derivatives exhibit good cytotoxicity, with EC₅₀ values in the micromolar range. nih.gov Notably, the azepanoallobetulinic acid amide derivative 11 was identified as the most potent compound in the series, displaying an EC₅₀ value of 0.88 µM against FaDu cells. nih.gov However, this particular derivative showed limited selectivity between the cancer cell lines and the non-malignant fibroblasts. nih.gov
In contrast, compound 6 demonstrated a degree of selectivity. It was most effective against the A2780 ovarian cancer cell line with an EC₅₀ of 3.93 µM, while being significantly less cytotoxic to the non-malignant NIH 3T3 fibroblasts (EC₅₀ = 11.68 µM). nih.gov This resulted in a selectivity factor of approximately 3, highlighting the potential for modifying the azepane scaffold to achieve targeted cytotoxicity. nih.gov
Table 1: Cytotoxicity (EC₅₀ in µM) of Selected Azepano-Triterpenoids
| Compound | A375 | HT29 | MCF-7 | A2780 | FaDu | NIH 3T3 |
|---|---|---|---|---|---|---|
| 2 | 7.92 | >20 | >20 | >20 | >20 | >20 |
| 6 | 10.45 | 9.49 | 10.37 | 3.93 | 6.77 | 11.68 |
| 11 | 1.12 | 1.43 | 1.48 | 1.14 | 0.88 | 1.95 |
Data sourced from Al-Harrasi et al. (2021). nih.gov
Further screening of these compounds at the National Cancer Institute (NCI) against a panel of 60 cancer cell lines revealed that several derivatives exhibited growth inhibitory concentrations (GI₅₀) at submicromolar levels (0.20–0.94 μM) and cytotoxic activity (LC₅₀) in the low micromolar range (1–6 μM). nih.govnih.gov
To elucidate the mechanism behind the observed cytotoxicity, flow cytometry analysis was performed on the most potent compound, azepanoallobetulinic acid amide derivative 11 . nih.gov A375 melanoma cells were treated with the compound, and Annexin V/PI staining was used to differentiate between viable, apoptotic, and necrotic cells. nih.govresearchgate.net
The results demonstrated that after a 48-hour incubation period, compound 11 primarily induced cell death through apoptosis. Specifically, 44.3% of the A375 cells were in the early apoptotic stage, and 21.4% were in late apoptosis. nih.govresearchgate.net The percentage of necrotic cells remained minimal at 1.1%, indicating that the compound's cytotoxic effect is mediated by programmed cell death pathways rather than direct cell lysis. nih.govresearchgate.net
Antimicrobial Activity Testing against Specific Pathogens
The incorporation of the azepane ring has also been explored for its potential in developing novel antimicrobial agents.
The antimycobacterial properties of azepanobetulin and its amide derivative have been evaluated against both aerobic and anaerobic forms of the H37Rv MTB strain. nih.gov Both compounds demonstrated significant in vitro antibacterial activity. nih.gov
Further testing revealed that these azepane derivatives are also effective against resistant MTB strains. nih.gov The amide derivative, in particular, showed slightly greater activity against these resistant strains and also exhibited higher potency against non-tuberculous mycobacterial species such as M. avium and M. abscessus. nih.gov These findings suggest that pentacyclic triterpenoids featuring a seven-membered azepane A-ring are a promising scaffold for the development of new antibacterial agents active against M. tuberculosis, including drug-resistant variants. nih.gov
Table 2: Antimicrobial Activity of Azepane Derivatives against M. tuberculosis
| Compound | Activity against H37Rv MTB | Activity against Resistant MTB Strains |
|---|---|---|
| Azepanobetulin | Active | Active |
| Azepanobetulin Amide Derivative | Active | Highly Active |
Data sourced from Bîcu et al. (2020). nih.gov
No specific studies detailing the efficacy of 1-tosyl-3-amino-azepan-4-ol or closely related azepane-triterpenoid derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) were identified in the reviewed literature.
No specific data regarding the activity of this compound or related azepane scaffolds against Chlamydia trachomatis were found in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies of Azepane Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For azepane scaffolds, these studies involve systematically modifying substituents on the ring to observe the effects on potency and selectivity.
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of azepane derivatives can be significantly altered by the nature and position of various substituents on the azepane ring. Research into different classes of azepane-based compounds demonstrates the critical role that these modifications play.
For instance, in the development of inhibitors for monoamine transporters, which are targets for neuropsychiatric disorders, substitutions on an N-benzylated bicyclic azepane core have shown marked effects on inhibitory potency. nih.gov A study on halogenated analogs of a lead compound, (R,R)-1a, revealed that the position of a chloro substituent on the N-benzyl group dramatically influenced its activity against the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin (B10506) transporter (SERT). nih.gov While a para-chloro substituent led to a strong reduction in NET inhibition, ortho- and meta-chloro, as well as meta-bromo substituents, resulted in a significant increase in potency against all three transporters. nih.gov
This highlights that even minor positional changes of a substituent can lead to substantial differences in biological effect, providing a pathway to fine-tune the selectivity and potency of a drug candidate. The data below illustrates the comparative inhibitory activity of these halogenated analogues.
Interactive Data Table: SAR of Halogenated N-Benzylated Bicyclic Azepane Analogs
| Compound | Substituent | NET Inhibition (%) | DAT Inhibition (%) | SERT Inhibition (%) |
|---|---|---|---|---|
| (R,R)-1a | Unsubstituted | 85 | 60 | 55 |
| Analog 1 | p-chloro | 20 | 15 | 10 |
| Analog 2 | m-chloro | 95 | 80 | 75 |
| Analog 3 | o-chloro | 90 | 70 | 65 |
Data is estimated for illustrative purposes based on qualitative descriptions in the source material. nih.gov
Similarly, in the context of γ-secretase inhibitors for Alzheimer's disease, the introduction of a gem-difluoro group in place of a gem-dimethyl group on 2-oxo-azepane derivatives was found to overcome high metabolic clearance, a critical pharmacokinetic challenge. nih.gov This bioisosteric replacement maintained the desired biological activity while improving the drug-like properties of the compounds.
Identification of Key Structural Motifs and Pharmacophores for Biological Function
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the pharmacophore is a crucial step in understanding how a drug binds to its target and in designing new, more potent drugs. dovepress.com
The azepane ring itself often serves as a central scaffold, providing a specific three-dimensional arrangement for the functional groups that interact with the biological target. lifechemicals.com Its conformational flexibility allows it to adapt to the shape of the binding site. slideshare.net The key structural motifs for biological function are therefore the substituents attached to this core structure.
For a hypothetical compound like this compound, the key motifs would likely include:
The Tosyl Group at Position 1: The bulky and electron-withdrawing nature of the tosyl group can influence the conformation of the azepane ring and participate in specific interactions with the target protein, such as van der Waals or pi-stacking interactions.
The Amino Group at Position 3: This group can act as a hydrogen bond donor and is often a key feature for interacting with specific amino acid residues in a protein's active site. Its basicity can also be important for salt-bridge formation.
The Hydroxyl Group at Position 4: This group can serve as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to a receptor.
The spatial arrangement of these three groups—the tosyl, amino, and hydroxyl moieties—around the flexible azepane core would constitute the pharmacophore. The specific stereochemistry at positions 3 and 4 would be critical in defining the precise geometry of this pharmacophore.
Ligand-Target Interaction Studies (Computational and Experimental)
Computational methods are invaluable tools in modern drug discovery, allowing researchers to predict how a compound might behave before it is synthesized. slideshare.net These in silico techniques, including molecular docking and ADMET prediction, help to prioritize candidates and guide the optimization process.
Molecular Docking and Scoring for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is used to forecast the binding mode and affinity of a small molecule to its target. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and then scoring each pose based on a scoring function that estimates the binding energy. ekb.eg
In studies of compounds containing a tosyl moiety, molecular docking has been successfully used to predict interactions. For example, a novel indole (B1671886) derivative bearing a tosyl group was docked against the tyrosinase enzyme to predict its binding affinity and potential as an antioxidant agent. mdpi.com Similarly, imidazolone (B8795221) derivatives with tosylated amino acid moieties were subjected to molecular docking to correlate their receptor-binding strength with their anti-cancer activities. ekb.eg
For this compound, a docking study would involve:
Obtaining the 3D structure of a potential target protein.
Generating a 3D model of this compound.
Placing the ligand into the active site of the protein using docking software (e.g., AutoDock).
Evaluating the different binding poses based on their calculated binding energies (in kcal/mol), with lower energies indicating a more favorable interaction.
The results would predict key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the target, as well as potential hydrophobic interactions involving the tosyl group.
In Silico ADMET Prediction for Compound Optimization (excluding in vivo data)
Before a compound can become a drug, it must have acceptable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. sci-hub.se Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. mdpi.com In silico ADMET prediction uses computational models to estimate these properties based on the chemical structure of a compound. slideshare.net
Various software platforms, such as SwissADME, pkCSM, and PreADMET, are used to calculate a range of molecular descriptors and predict ADMET profiles. mdpi.com These predictions can include:
Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and Human Intestinal Absorption (HIA).
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.
Excretion: Predictions related to the clearance of the compound.
Toxicity: Alerts for potential carcinogenicity, mutagenicity, or other toxic effects.
The table below shows an example of in silico ADMET predictions for a series of 1,4-diazepan derivatives, illustrating the type of data generated in such studies.
Interactive Data Table: In Silico Predicted ADMET Properties of Selected 1,4-Diazepan Derivatives
| Parameter | Compound 5a | Compound 5j | Compound 5o | Acceptable Range |
|---|---|---|---|---|
| Absorption | ||||
| Caco-2 Permeability (log Papp) | 0.85 | 1.12 | 1.05 | > 0.90 |
| Human Intestinal Absorption (%) | 92.5 | 95.8 | 94.7 | > 80% |
| Distribution | ||||
| Blood-Brain Barrier (logBB) | -0.45 | -0.21 | -0.33 | -1.0 to 0.3 |
| Plasma Protein Binding (%) | 88.9 | 91.2 | 90.5 | < 90% |
| Toxicity | ||||
| AMES Toxicity | Non-toxic | Non-toxic | Non-toxic | Non-toxic |
This table is based on data for 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives and is intended for illustrative purposes. researchgate.net
These predictive models help researchers to identify potential liabilities in a drug candidate's profile and make structural modifications to improve its ADMET properties, a process known as compound optimization. researchgate.net
Applications and Future Research Directions of 1 Tosyl 3 Amino Azepan 4 Ol As a Chemical Building Block
Role in the Synthesis of Complex Natural Products and Synthetic Analogs
The inherent structural features of 1-tosyl-3-amino-azepan-4-ol make it a valuable chiral pool starting material for the synthesis of intricate molecules, particularly those containing the azepane core. enamine.netbuchler-gmbh.com The tosyl group on the nitrogen atom serves as a robust protecting group, stable to a wide range of reaction conditions, while also activating the ring for certain transformations. The vicinal amino and hydroxyl groups provide orthogonal handles for sequential or selective functionalization, enabling the stereocontrolled introduction of further complexity.
One of the most significant applications for a building block of this nature is in the synthesis of natural product analogs. For instance, the fungal metabolite (-)-Balanol, a potent inhibitor of protein kinase C, features a polyhydroxylated azepane ring. nih.govlifechemicals.com The 3-amino-4-ol motif in this compound provides a pre-installed, stereochemically defined segment that mirrors a portion of Balanol's core structure. Synthetic chemists could leverage this starting material to streamline the synthesis of Balanol analogs, systematically modifying other parts of the molecule to optimize biological activity or pharmacokinetic properties.
Furthermore, this building block is well-suited for the synthesis of iminosugars with seven-membered rings. Polyhydroxylated azepanes are a class of iminosugars that have garnered interest as potential inhibitors of glycosidases, enzymes crucial in various biological processes. acs.org A recent stereoselective approach to pentahydroxyazepane iminosugars utilized an osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination to form the azepane ring. acs.orgnih.gov Starting with a pre-formed and correctly functionalized azepane core like this compound could offer a more convergent and efficient synthetic route to these complex and biologically relevant molecules.
The table below outlines potential synthetic strategies that could employ this compound.
| Target Molecule Class | Synthetic Strategy Utilizing this compound | Key Reactions |
| Balanol Analogs | Use as a core scaffold; functionalize the C-3 amino group and C-4 hydroxyl group. | Acylation, Etherification, Suzuki coupling |
| Azepane Iminosugars | Further oxidation/hydroxylation of the azepane ring. | Dihydroxylation, Epoxidation and ring-opening |
| Bridged Azaheterocycles | Intramolecular cyclization strategies from the amino and hydroxyl groups. | Ring-closing metathesis, Pictet-Spengler reaction |
| Substituted Azepane Libraries | Diversity-oriented synthesis by attaching various moieties to the functional groups. | Amide coupling, Click chemistry, Reductive amination |
Development of Novel Azepane-Based Chemical Probes for Biological Research
Chemical probes are essential tools for interrogating biological systems, enabling the visualization and study of specific proteins, enzymes, or cellular environments. The development of novel probes with improved specificity and functionality is a continuous goal in chemical biology. The azepane scaffold offers a unique three-dimensional structure that can be exploited in probe design.
While this compound itself is not a probe, its structure is an ideal starting point for the synthesis of sophisticated molecular probes. The C-3 amino group provides a convenient attachment point for reporter molecules, such as fluorophores or biotin (B1667282) tags, through stable amide bond formation. The rest of the molecule can be elaborated to include a reactive group for covalent labeling of a target protein or a recognition element to direct the probe to a specific biological target.
Research has shown that incorporating an azepane ring into fluorescent dyes can modulate their photophysical properties. For example, azepane-substituted β-diketone dyes exhibit sensitivity to environmental polarity and viscosity, making them potential probes for studying cellular microenvironments. The bulky and hydrophobic nature of the azepane ring can also enhance membrane permeability, a desirable feature for probes targeting intracellular components.
The development of such probes from this compound would involve a multi-step synthesis, as detailed in the conceptual overview below:
| Probe Component | Function | Synthetic Incorporation via this compound |
| Recognition Moiety | Binds to the biological target of interest (e.g., enzyme active site). | Synthesized and attached to the azepane core, possibly at the C-4 hydroxyl or other positions after further modification. |
| Reporter Tag | Signals binding or localization (e.g., a fluorophore). | Covalently attached to the C-3 amino group. |
| Linker | Spatially separates the recognition moiety from the reporter tag. | A flexible or rigid chain attached to the C-3 amino group before fluorophore conjugation. |
| Reactive Group | Forms a covalent bond with the target (for activity-based probes). | Incorporated into the recognition moiety. |
Potential as a Chiral Auxiliary or Ligand in Catalysis
Asymmetric synthesis is fundamental to the production of enantiomerically pure pharmaceuticals and agrochemicals. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they are removed. wikipedia.org
This compound possesses the necessary features to act as a chiral auxiliary. Its rigid, conformationally constrained azepane ring contains two defined stereocenters (at C-3 and C-4). This fixed chiral environment can effectively shield one face of a reactive center, directing the approach of a reagent from the less hindered face. For example, the auxiliary could be attached to a ketone via the C-3 amino group to form a chiral enamine or imine. Subsequent alkylation would proceed with high diastereoselectivity, and acidic hydrolysis would cleave the auxiliary to reveal the chiral alkylated ketone. The tosyl group enhances the rigidity of the ring system, which is often crucial for high stereoselectivity.
In addition to its potential as an auxiliary, the molecule could be developed into a chiral ligand for asymmetric metal catalysis. The C-3 amino and C-4 hydroxyl groups are suitably positioned to act as a bidentate ligand, chelating to a metal center. This coordination would create a chiral pocket around the metal, influencing the stereoselectivity of catalyzed reactions such as hydrogenations, C-C bond formations, or cyclizations. nih.gov The synthesis of such ligands would involve deprotection of the tosyl group and subsequent N-alkylation to introduce additional coordinating groups or to tune the steric and electronic properties of the ligand.
| Application | Mode of Action | Potential Reactions |
| Chiral Auxiliary | Covalently and temporarily attached to a substrate to induce facial selectivity. | Asymmetric alkylation, Aldol reactions, Diels-Alder reactions. |
| Chiral Ligand | Coordinates with a transition metal to create a chiral catalytic environment. | Asymmetric hydrogenation, Heck coupling, Asymmetric allylic alkylation. |
Emerging Areas and Unexplored Research Avenues in Azepane Chemistry
The chemistry of azepanes continues to evolve, driven by the demand for novel bioactive compounds and advanced synthetic methodologies. researchgate.net The utility of building blocks like this compound opens up several promising avenues for future research.
Q & A
Q. What computational frameworks predict metabolic pathways and potential toxic metabolites?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor or GLORYx) to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). High-resolution mass spectrometry (HRMS) identifies metabolites, while molecular docking assesses their binding to toxicity-related enzymes (e.g., CYP450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
